N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H11ClF3NO3S and its molecular weight is 365.75. The purity is usually 95%.
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Scientific Research Applications
Chlorinating Reagent
N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, has been identified as a simple and reactive chlorinating agent. It has been used to chlorinate a wide range of organic compounds, including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, producing chlorinated products in good to high yields. This highlights the compound's utility in synthetic organic chemistry for introducing chlorine atoms into organic molecules, which can be an essential step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Xiao-Qiu Pu et al., 2016).
Antitumor Activity
Research on sulfonamide-focused libraries has identified compounds with significant antitumor activity. Specifically, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been found to be potent cell cycle inhibitors, advancing to clinical trials due to their preliminary activities in phase I settings. These compounds disrupt tubulin polymerization and affect cell cycle phases, leading to their antiproliferative effects against various cancer cell lines. This indicates the potential of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide derivatives in cancer therapy (T. Owa et al., 2002).
Cyanation Reagent
N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating reagent for the efficient and selective cyanation of C-H bonds of alkenes. This methodology allows the synthesis of diverse substituted acrylonitriles in good to excellent yields, demonstrating the compound's utility in functional group transformations essential for constructing nitrile-containing molecules, which are important in various chemical industries (Manthena Chaitanya & P. Anbarasan, 2015).
Soil Mobility Study
The mobility of chlorsulfuron, a compound with structural similarities, has been studied in agricultural soils to predict its environmental behavior. Understanding the transport characteristics of such compounds through soil columns is crucial for assessing their environmental impact and behavior, particularly for agrochemicals (R. Veeh et al., 1994).
Mechanism of Action
Target of Action
Similar compounds have been shown to have analgesic effects, suggesting potential targets could be pain receptors or pathways .
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects . This suggests that N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide may interact with its targets to modulate pain perception.
Biochemical Pathways
Given the analgesic effects observed in similar compounds, it’s plausible that this compound may influence pain signaling pathways .
Result of Action
Similar compounds have been shown to have potent analgesic efficacy, suggesting that this compound may also have significant effects on pain perception .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-2-4-11(8-10)23(20,21)19-9-5-6-13(15)12(7-9)14(16,17)18/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISTZONTJOIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.